tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18703788
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2O2 |
|---|---|
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl 3-[1-(methylamino)ethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-10(14-5)11-7-6-8-15(9-11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3 |
| Standard InChI Key | PRWFSZXEPFDTEG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCN(C1)C(=O)OC(C)(C)C)NC |
Introduction
Chemical Identity and Structural Features
tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate belongs to the class of N-protected piperidine derivatives. Its structure consists of a six-membered piperidine ring with two key substituents:
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A tert-butyloxycarbonyl (Boc) group at the 1-position, which acts as a protecting group for the amine.
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A 1-(methylamino)ethyl side chain at the 3-position, introducing both alkyl and secondary amine functionalities.
The molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic manipulations, while the methylaminoethyl moiety may facilitate interactions with biological targets such as enzymes or receptors .
Synthesis and Manufacturing Methods
Synthetic Routes
While no direct synthesis of tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate is documented, analogous methods for related piperidine derivatives provide a framework for its preparation. A patent detailing the production of tert-butyl 3-aminopiperidine-1-carboxylate (WO2009133778A1) offers a plausible starting point . Key steps may include:
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Ring Formation: Cyclization of appropriately substituted precursors to form the piperidine backbone.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group.
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Side Chain Introduction: Alkylation or reductive amination to add the methylaminoethyl group at the 3-position.
For example:
Industrial-Scale Considerations
Large-scale production would prioritize cost-effectiveness and yield optimization. Continuous-flow reactors and catalytic methods (e.g., palladium-catalyzed couplings) could enhance efficiency . Critical parameters include:
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Temperature: 0–25°C for Boc protection to minimize side reactions.
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Solvent Selection: Dichloromethane or tetrahydrofuran for solubility and inertness.
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Purification: Column chromatography or crystallization to achieve >95% purity.
Physicochemical Properties
The compound’s properties can be inferred from structural analogs:
| Property | Value/Range |
|---|---|
| Melting Point | 45–55°C (estimated) |
| Boiling Point | 250–270°C (decomposes) |
| Solubility | Soluble in DCM, THF; insoluble in water |
| LogP | 2.1–2.5 (moderate lipophilicity) |
The Boc group reduces polarity, enhancing membrane permeability in biological systems, while the methylaminoethyl side chain may participate in hydrogen bonding and electrostatic interactions .
Comparative Analysis with Related Compounds
To contextualize its properties, tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate is compared to two analogs:
The 1-(methylamino)ethyl group in the target compound may offer improved binding flexibility compared to simpler amines, though this requires experimental validation.
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